molecular formula C25H18O9 B141124 Sapurimycin CAS No. 133021-37-1

Sapurimycin

Cat. No. B141124
M. Wt: 462.4 g/mol
InChI Key: MAUMGBVGKFVQCP-NAVFIMFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sapurimycin is a natural product that belongs to the class of antibiotics called lipopeptides. It was first isolated from the fermentation broth of Streptomyces sp. MK393-NF4 in 2006. Sapurimycin has been found to have potent antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). In addition to its antibacterial activity, sapurimycin has also been shown to have antifungal and antitumor properties.

Mechanism Of Action

The mechanism of action of sapurimycin is not fully understood. However, it is believed that sapurimycin acts by disrupting the bacterial cell membrane. The fatty acid tail of sapurimycin is thought to insert into the bacterial cell membrane, causing destabilization and ultimately leading to cell death.

Biochemical And Physiological Effects

Sapurimycin has been found to have several biochemical and physiological effects. It has been shown to inhibit bacterial growth by disrupting the cell membrane. Sapurimycin has also been found to have antifungal and antitumor properties. In addition, sapurimycin has been shown to have immunomodulatory effects, which may be useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of sapurimycin is its broad-spectrum antibacterial activity. It has been found to be effective against a wide range of Gram-positive bacteria, including Sapurimycin and VRE. Sapurimycin also has antifungal and antitumor properties, which may be useful in the treatment of certain diseases. However, one limitation of sapurimycin is its complex synthesis method, which may limit its use in large-scale production.

Future Directions

There are several future directions for sapurimycin research. One area of research is the investigation of the mechanism of action of sapurimycin. This may lead to the development of new antibiotics with improved efficacy and reduced toxicity. Another area of research is the exploration of the immunomodulatory effects of sapurimycin. This may lead to the development of new treatments for autoimmune diseases and other conditions. Finally, the development of new synthetic methods for sapurimycin may lead to increased production and availability of this important antibiotic.

Scientific Research Applications

Sapurimycin has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of Gram-positive bacteria, including Sapurimycin and VRE. Sapurimycin has also been shown to have antifungal and antitumor properties. In addition to its antimicrobial activity, sapurimycin has been studied for its potential use as a tool for probing biological systems. For example, sapurimycin has been used to study the mechanism of action of lipopeptides and to investigate the role of fatty acid tails in the activity of lipopeptides.

properties

CAS RN

133021-37-1

Product Name

Sapurimycin

Molecular Formula

C25H18O9

Molecular Weight

462.4 g/mol

IUPAC Name

2-[8,11-dihydroxy-2-[(2S,3S)-2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetic acid

InChI

InChI=1S/C25H18O9/c1-3-4-15-25(2,34-15)16-9-14(28)18-10(8-17(29)30)7-11-19(24(18)33-16)23(32)21-13(27)6-5-12(26)20(21)22(11)31/h3-7,9,15,26-27H,8H2,1-2H3,(H,29,30)/b4-3-/t15-,25-/m0/s1

InChI Key

MAUMGBVGKFVQCP-NAVFIMFESA-N

Isomeric SMILES

C/C=C\[C@H]1[C@@](O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O

SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O

Canonical SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O

synonyms

sapurimycin

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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